molecular formula C16H16F3N5O2 B11036393 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide

Cat. No.: B11036393
M. Wt: 367.33 g/mol
InChI Key: WUWINLFMWKFSAK-UHFFFAOYSA-N
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Description

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxyphenyl group and a trifluoroacetamide moiety

Preparation Methods

The synthesis of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidin-2-amine with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in its simpler analogs.

Properties

Molecular Formula

C16H16F3N5O2

Molecular Weight

367.33 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H16F3N5O2/c1-9-8-10(2)21-14(20-9)24-15(23-13(25)16(17,18)19)22-11-4-6-12(26-3)7-5-11/h4-8H,1-3H3,(H2,20,21,22,23,24,25)

InChI Key

WUWINLFMWKFSAK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC)\NC(=O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C(F)(F)F)C

Origin of Product

United States

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